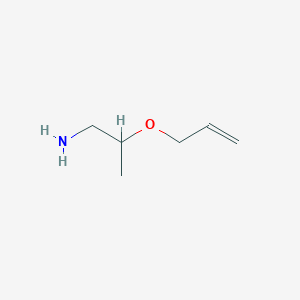

2-(Prop-2-en-1-yloxy)propan-1-amine

Description

Its molecular formula is C6H11NO, with a molecular weight of 113.16 g/mol. The compound combines the nucleophilic reactivity of a primary amine with the conjugated π-system of the allyl ether, enabling applications in pharmaceuticals, agrochemicals, and polymer science as a versatile synthetic intermediate .

Properties

IUPAC Name |

2-prop-2-enoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-4-8-6(2)5-7/h3,6H,1,4-5,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIQCQJDGKHCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-en-1-yloxy)propan-1-amine typically involves the reaction of allyl alcohol with 1-chloropropan-2-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of allyl alcohol attacks the carbon atom of the chloropropanamine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-en-1-yloxy)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(Prop-2-en-1-yloxy)propan-1-amine has diverse applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Prop-2-en-1-yloxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Allylamines vs. Propargylamines

- 2-Phenylprop-2-en-1-amine (C9H11N, ): Replaces the allyl ether with a phenyl-substituted allyl group.

- Propargylamines (e.g., 2j in ): Feature a terminal alkyne (C≡C) instead of the allyl ether. The triple bond enables click chemistry applications (e.g., cycloadditions), whereas the allyl ether in the target compound may undergo Michael additions or polymerization .

Ether-Containing Amines

- 2-(Prop-2-en-1-yloxy)ethan-1-amine (C5H9NO, ): Shortens the carbon backbone to ethanamine. Reduced chain length likely decreases lipophilicity compared to the target compound, impacting solubility and interaction with biological targets .

- 3-(Oxan-2-yl)prop-2-en-1-amine (): Incorporates a tetrahydrofuran-like oxane ring. The cyclic ether enhances rigidity and may influence metabolic stability in pharmaceuticals compared to the flexible allyl ether .

Amine Substitution Patterns

Primary vs. Tertiary Amines

- Triallylamine (N,N-diallylprop-2-en-1-amine, C9H15N, ): A tertiary amine with three allyl groups. Tertiary amines exhibit lower water solubility and nucleophilicity but higher basicity than primary amines like the target compound. Applications include crosslinking agents in polymers .

- N-[1-(cyclopent-2-en-1-yl)propan-2-yl]prop-2-en-1-amine (C11H19N, ): A secondary amine with a cyclopentene substituent. The steric bulk of the cyclic group may hinder reactivity compared to the primary amine in the target compound .

Aryl-Substituted Analogs

- 2-[4-(Trifluoromethyl)phenyl]prop-2-en-1-amine (): Substitutes the allyl ether with a trifluoromethylphenyl group.

- {[2-(benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine (): Combines benzyloxy and allyl groups. The aromatic system increases UV absorption and may enhance binding to aromatic receptors in drug design .

Physicochemical and Functional Properties (Inferred)

Notes:

- Solubility and reactivity are inferred based on functional groups and molecular weight.

- The allyl ether in this compound offers a balance between hydrophilicity (via the ether oxygen) and reactivity (via the conjugated double bond).

Biological Activity

2-(Prop-2-en-1-yloxy)propan-1-amine, also known as 2-(allyloxy)-1-propanamine, is a compound with the molecular formula CHNO and a molecular weight of 115.18 g/mol. This compound features a prop-2-en-1-amine (allylamine) group and a prop-2-en-1-yloxy group, which contribute to its unique chemical properties and potential biological activities. Research has indicated that this compound may play a significant role in various biological mechanisms and could serve as a building block for synthesizing biologically active molecules.

The synthesis of this compound typically involves nucleophilic substitution reactions. The compound can undergo various transformations, making it versatile in organic synthesis. Its unique structure allows it to interact with specific molecular targets, potentially leading to the formation of active metabolites that exert biological effects.

Common Reagents Used in Reactions:

- Nucleophiles such as amines

- Electrophiles including alkyl halides

- Catalysts facilitating various organic reactions

Biological Activity

Research into the biological activity of this compound suggests several potential therapeutic applications:

Enzyme Interactions

The compound has been investigated for its role in enzyme mechanisms. Its structure allows it to interact with specific enzymes, potentially affecting metabolic pathways and leading to the formation of active metabolites. For instance, studies have shown that compounds with similar structures can act as inhibitors or activators of various enzymes, including cytochrome P450 enzymes and kinases .

Case Studies

- Enzyme Mechanism Studies : A study analyzed the interaction of this compound with cholinesterase and cytochrome P450 enzymes. The findings indicated that the compound could modulate enzyme activity, suggesting potential applications in drug development targeting these enzymes .

- Therapeutic Potential : Another investigation explored the compound's effects on cell viability and proliferation in cancer cell lines. Results indicated that it could induce apoptosis in specific cancer types, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes key structural similarities and differences between this compound and related compounds:

| Compound Name | Structure Description |

|---|---|

| 2-(Prop-2-yn-1-yloxy)propan-1-amine | Contains a propynyl group instead of an allyloxy group. |

| 3-(Prop-2-en-1-yloxy)propan-1-amine | Different positional isomer of the allyloxy group. |

| 2-(Prop-2-en-1-yloxy)acetic acid | Features an acetic acid moiety instead of a propanamine backbone. |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

Potential Mechanisms Include:

- Modulation of enzyme activity through competitive inhibition or activation.

- Interaction with receptors involved in neurotransmission.

These interactions can lead to significant physiological changes, making the compound a candidate for further pharmacological studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.